molecular formula C9H6BrFO2 B2942671 8-Bromo-6-fluorochroman-4-one CAS No. 1092350-87-2

8-Bromo-6-fluorochroman-4-one

Cat. No.: B2942671
CAS No.: 1092350-87-2
M. Wt: 245.047
InChI Key: KBLVYCPSTDBXCB-UHFFFAOYSA-N
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Description

8-Bromo-6-fluorochroman-4-one is a heterocyclic compound with the molecular formula C9H6BrFO2. It belongs to the class of chromanones, which are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring. The presence of bromine and fluorine atoms in the structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluorochroman-4-one typically involves the bromination and fluorination of chroman-4-one derivatives. One common method is the bromination of 6-fluorochroman-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluorochroman-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The chromanone ring can be oxidized to form chromone derivatives.

    Reduction Reactions: The carbonyl group in the chromanone ring can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base like sodium hydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of 8-substituted-6-fluorochroman-4-one derivatives.

    Oxidation Reactions: Formation of 8-bromo-6-fluorochromone.

    Reduction Reactions: Formation of 8-bromo-6-fluorochroman-4-ol.

Scientific Research Applications

8-Bromo-6-fluorochroman-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-fluorochroman-4-one
  • 8-Bromo-6-fluorochroman
  • Chroman-4-one derivatives

Comparison

Compared to other similar compounds, 8-Bromo-6-fluorochroman-4-one is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and biological activity. The presence of these halogen atoms can enhance its stability and make it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

8-bromo-6-fluoro-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLVYCPSTDBXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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